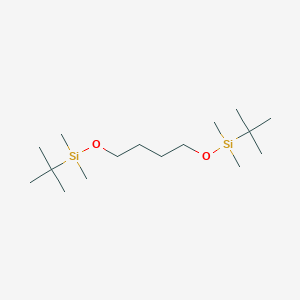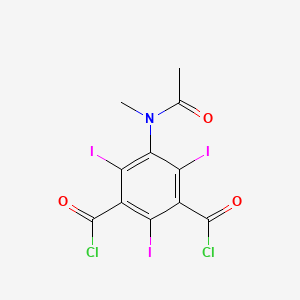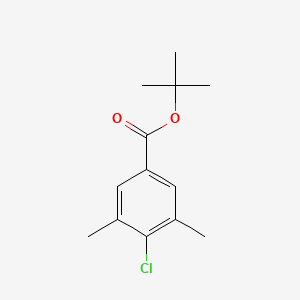
Tert-butyl 4-chloro-3,5-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-chloro-3,5-dimethylbenzoate is an organic compound with the molecular formula C₁₃H₁₇ClO₂ and a molecular weight of 240.73 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of tert-butyl 4-chloro-3,5-dimethylbenzoate typically involves the esterification of 4-chloro-3,5-dimethylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Tert-butyl 4-chloro-3,5-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the type of reaction and the conditions applied.
Aplicaciones Científicas De Investigación
Tert-butyl 4-chloro-3,5-dimethylbenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of organic compounds with biological systems.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-chloro-3,5-dimethylbenzoate involves its interaction with specific molecular targets, leading to various chemical transformations. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways . The chlorine atom can also be involved in substitution reactions, altering the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Tert-butyl 4-chloro-3,5-dimethylbenzoate can be compared with similar compounds such as:
Tert-butyl 4-chloro-3,5-dimethylphenylacetate: Similar in structure but with an additional methylene group.
Tert-butyl 4-chloro-3,5-dimethylbenzamide: Similar but with an amide group instead of an ester.
Tert-butyl 4-chloro-3,5-dimethylbenzonitrile: Similar but with a nitrile group instead of an ester.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications .
Propiedades
Fórmula molecular |
C13H17ClO2 |
|---|---|
Peso molecular |
240.72 g/mol |
Nombre IUPAC |
tert-butyl 4-chloro-3,5-dimethylbenzoate |
InChI |
InChI=1S/C13H17ClO2/c1-8-6-10(7-9(2)11(8)14)12(15)16-13(3,4)5/h6-7H,1-5H3 |
Clave InChI |
VPEFIGKZYMVSGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


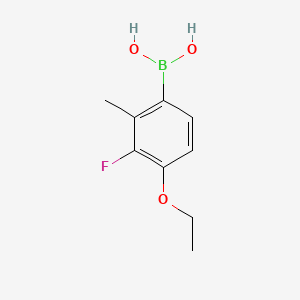
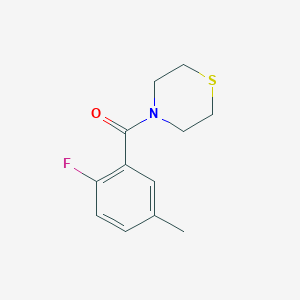

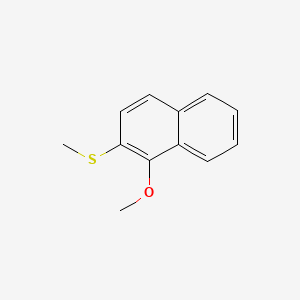
![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)

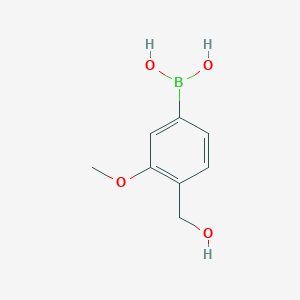


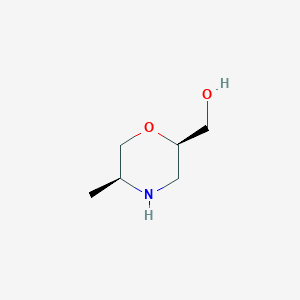

![2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14029548.png)
